molecular formula C25H30N2O B11640890 (2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone

(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone

Cat. No.: B11640890
M. Wt: 374.5 g/mol
InChI Key: YXQINXKZKRYRQM-LPFJTETCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone is a chemical compound known for its unique structure and properties It is characterized by the presence of two dimethylamino groups attached to benzylidene moieties, which are further connected to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-methylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, and controlled temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups and benzylidene moieties play a crucial role in its reactivity and biological activity. It can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone is unique due to its dual benzylidene moieties and the presence of dimethylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H30N2O

Molecular Weight

374.5 g/mol

IUPAC Name

(2E,6E)-2,6-bis[[4-(dimethylamino)phenyl]methylidene]-4-methylcyclohexan-1-one

InChI

InChI=1S/C25H30N2O/c1-18-14-21(16-19-6-10-23(11-7-19)26(2)3)25(28)22(15-18)17-20-8-12-24(13-9-20)27(4)5/h6-13,16-18H,14-15H2,1-5H3/b21-16+,22-17+

InChI Key

YXQINXKZKRYRQM-LPFJTETCSA-N

Isomeric SMILES

CC1C/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C1

Canonical SMILES

CC1CC(=CC2=CC=C(C=C2)N(C)C)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.